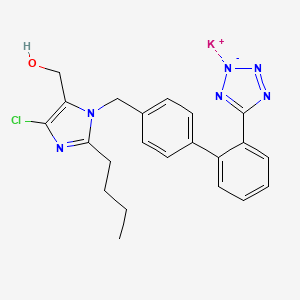
Losartan (potassium)
Cat. No. B8796586
M. Wt: 461.0 g/mol
InChI Key: OXCMYAYHXIHQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06710183B2
Procedure details


Under nitrogen, in a 500 ml flask a mixture of 180 ml of dry methanol, 20 g (0.026 mol) of 2-n-butyl-4-chloro -1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′-biphenyl-4-yl)-methyl]-1H-imidazol-5-methanol methyl-isobutyl ketone solvate and 0.1 g (0.00178 mol) of potassium hydroxide was refluxed for 3 h. The reaction mixture was cooled to room temperature and after adding 1.35 g (0.0241 mol) of potassium hydroxide in 10 ml of methanol it was treated with 0.5 g of charcoal and filtered. The filtrate was concentrated to a volume of 30 ml under diminished pressure, and after addition of 80 ml of acetonitrile again to a volume of 35 ml. After addition of further 85 ml of acetonitrile the suspension was cooled to 0° C., the precipitated crystals were filtered after 1 h stirring, washed twice with 30 ml of cold acetonitrile and dried at 70° C. to give 11.3 g (93.4%) of the title compound.



Name
2-n-butyl-4-chloro -1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′-biphenyl-4-yl)-methyl]-1H-imidazol-5-methanol methyl-isobutyl ketone
Quantity
20 g
Type
reactant
Reaction Step Three



Name
Yield
93.4%
Identifiers


|
REACTION_CXSMILES
|
CC(CC(C)C)=O.[CH2:8]([C:12]1[N:13]([CH2:20][C:21]2[CH:26]=[CH:25][C:24]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=3[C:33]3[N:34]=[N:35][N:36](C(C4C=CC=CC=4)(C4C=CC=CC=4)C4C=CC=CC=4)[N:37]=3)=[CH:23][CH:22]=2)[C:14]([CH2:18][OH:19])=[C:15]([Cl:17])[N:16]=1)[CH2:9][CH2:10][CH3:11].[OH-].[K+:58].C>CO.[OH-].[K+]>[CH3:11][CH2:10][CH2:9][CH2:8][C:12]1[N:13]([CH2:20][C:21]2[CH:26]=[CH:25][C:24]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=3[C:33]3[N:37]=[N:36][N-:35][N:34]=3)=[CH:23][CH:22]=2)[C:14]([CH2:18][OH:19])=[C:15]([Cl:17])[N:16]=1.[K+:58] |f:0.1,2.3,6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.35 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Three
|
Name
|
2-n-butyl-4-chloro -1-[(2′-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1′-biphenyl-4-yl)-methyl]-1H-imidazol-5-methanol methyl-isobutyl ketone
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC(C)C.C(CCC)C=1N(C(=C(N1)Cl)CO)CC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 3 h
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to a volume of 30 ml under diminished pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition of 80 ml of acetonitrile again to a volume of 35 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of further 85 ml of acetonitrile the suspension
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were filtered after 1 h
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 30 ml of cold acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 70° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCCC1=NC(=C(N1CC=2C=CC(=CC2)C=3C=CC=CC3C4=N[N-]N=N4)CO)Cl.[K+]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.3 g | |
| YIELD: PERCENTYIELD | 93.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
